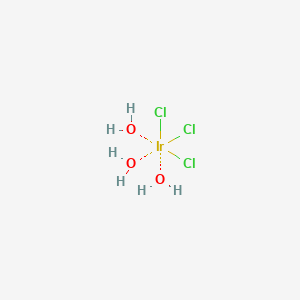

Iridium trichloride trihydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of iridium compounds often involves complex reactions under controlled conditions to ensure the formation of the desired product. For instance, the synthesis and characterization of iridium complexes with 1,3,5-triaza-7-phosphaadamantane (PTA) ligands highlight the intricate procedures required to obtain specific iridium complexes. These processes include ligand substitution reactions and careful control of reaction environments to achieve the desired coordination compounds (Krogstad et al., 2001).

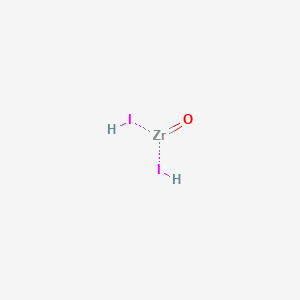

Molecular Structure Analysis

The molecular structure of iridium complexes can be determined through various analytical techniques, including X-ray diffraction. For example, the structure of certain iridium complexes reveals a trigonal bipyramidal structure where the coordination of ligands around the iridium center dictates the physical and chemical properties of the compound (Krogstad et al., 2001).

Chemical Reactions and Properties

Iridium complexes are known for their ability to undergo a variety of chemical reactions, including hydrogenation, oxidation, and ligand exchange. These reactions are critical for their application in catalysis and organic synthesis. The reactivity properties of dimeric iridium polyhydrides, for example, demonstrate the potential of iridium complexes in catalytic hydrogenation processes (Schnabel et al., 1996).

Aplicaciones Científicas De Investigación

Application 1: Preparation of Cyclometalated Iridium Coumarin Complexes

- Summary of Application: Iridium trichloride trihydrate can be used to prepare cyclometalated iridium coumarin complexes, which are used as probes for sensing optical oxygen .

- Results or Outcomes: The resulting cyclometalated iridium coumarin complexes can be used as probes for sensing optical oxygen . The exact results or outcomes would depend on the specific experimental setup and conditions.

Application 2: Preparation of Iridium-Nickel Bimetallic Nanoparticles

- Summary of Application: Iridium trichloride trihydrate can be used as a source of iridium during the preparation of iridium-nickel (Ir-Ni) bimetallic nanoparticles .

- Results or Outcomes: The resulting Ir-Ni bimetallic nanoparticles can have various applications, including in catalysis . The exact results or outcomes would depend on the specific experimental setup and conditions.

Application 3: Synthesis of Iridium-Incorporated Cobalt Nanofibers

- Summary of Application: Iridium trichloride trihydrate can be used as a precursor in the preparation of iridium-incorporated cobalt nanofibers .

- Results or Outcomes: The resulting iridium-incorporated cobalt nanofibers can have various applications, including in catalysis . The exact results or outcomes would depend on the specific experimental setup and conditions.

Application 4: Preparation of Carbon-Supported Iridium Catalyst for Hydrodeoxygenation of Hydroxymethylfurfural

- Summary of Application: Iridium trichloride trihydrate can be used as a precursor in the preparation of a carbon-supported iridium catalyst for the hydrodeoxygenation of hydroxymethylfurfural .

- Results or Outcomes: The resulting carbon-supported iridium catalyst can be used for the hydrodeoxygenation of hydroxymethylfurfural . The exact results or outcomes would depend on the specific experimental setup and conditions.

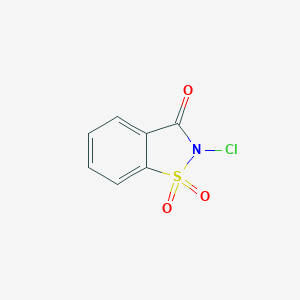

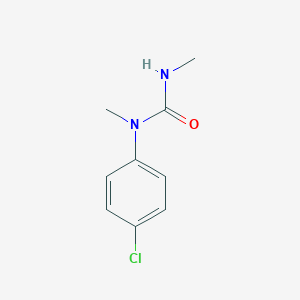

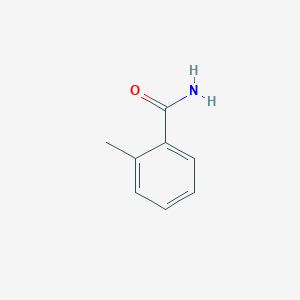

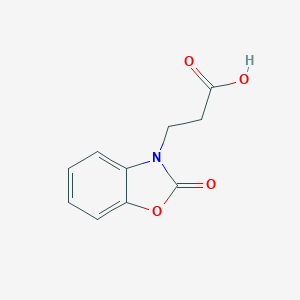

Application 5: Synthesis of Pharmaceutical, Bioactive, and Pesticide Molecules

- Summary of Application: Iridium trichloride trihydrate is commonly used as a catalyst in organic synthesis and medicinal chemistry, and it can be used for the synthesis of pharmaceutical molecules, bioactive molecules, and pesticide molecules .

- Results or Outcomes: The resulting molecules can have various applications in pharmaceuticals, bioactive compounds, and pesticides . The exact results or outcomes would depend on the specific experimental setup and conditions.

Application 6: Synthesis of Iridium-Based Catalysts

- Summary of Application: Iridium trichloride trihydrate is commonly used as a precursor in the synthesis of various iridium-based catalysts .

- Results or Outcomes: The resulting iridium-based catalysts can have various applications in different types of chemical reactions . The exact results or outcomes would depend on the specific experimental setup and conditions.

Safety And Hazards

Iridium trichloride trihydrate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Iridium trichloride trihydrate is widely used in high-temperature corrosion protection, catalytic oxidation, and electroluminescence owing to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures . It is also used as a source of iridium during the preparation of Ir–Ni bimetallic nanoparticles . The compound’s future directions could include further exploration of its catalytic properties and potential applications in various fields.

Propiedades

IUPAC Name |

trichloroiridium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(III) chloride trihydrate | |

CAS RN |

13569-57-8 | |

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.